7H-Benz(de)anthracen-7-one, 2-bromo-
Description
Significance of the Benzanthrone (B145504) Core in Advanced Organic Materials Science
The benzanthrone core is a key component in the field of advanced organic materials science due to its exceptional electronic and photophysical characteristics. eurekaselect.com Its extended π-conjugation facilitates efficient intramolecular charge transfer (ICT), a critical process for many applications in optoelectronics. researchgate.net Benzanthrone derivatives have demonstrated significant potential in a variety of applications, including:
Organic Light-Emitting Diodes (OLEDs): The tunable fluorescence and high quantum yields of benzanthrone-based molecules make them promising candidates for emissive layers in OLEDs. researchgate.net
Fluorescent Probes and Sensors: The sensitivity of their emission properties to the local microenvironment allows for their use as fluorescent probes for detecting ions, biomolecules, and changes in solvent polarity. researchgate.netnih.gov
Laser Dyes: The high photostability and strong fluorescence of certain benzanthrone derivatives make them suitable for use as gain media in tunable lasers. eurekaselect.com
Organic Semiconductors: The planar structure and potential for ordered molecular packing of the benzanthrone framework are advantageous for charge transport in organic field-effect transistors (OFETs) and other electronic devices. benthamdirect.com
The versatility of the benzanthrone core is further enhanced by the ability to chemically modify its structure at various positions, allowing for the fine-tuning of its properties to meet the demands of specific applications.
Role of Halogenation, Specifically 2-Bromo-Substitution, in Modulating Molecular Properties and Reactivity
The introduction of a bromine atom at the 2-position of the benzanthrone core profoundly influences its molecular properties and chemical reactivity. This halogenation serves two primary purposes: electronic modulation and synthetic utility.
Electronic Modulation: The electronegative bromine atom alters the electron density distribution within the benzanthrone framework. This modification of the electronic landscape can lead to:
Bathochromic Shifts: A red-shift in the absorption and emission spectra, allowing for the tuning of the material's color and luminescence. mdpi.com
Enhanced Intersystem Crossing: In some cases, the heavy-atom effect of bromine can promote intersystem crossing from the singlet excited state to the triplet excited state, a property that can be exploited in applications such as photodynamic therapy and phosphorescent OLEDs.
Modified Redox Potentials: The electron-withdrawing nature of bromine can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the material's charge injection and transport properties.
Synthetic Utility: The carbon-bromine bond at the 2-position provides a reactive handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov This allows for the straightforward introduction of a wide range of functional groups, including aryl, alkyl, and amino moieties. This synthetic versatility is crucial for the rational design of complex molecular architectures with tailored properties. For instance, 2-bromo-3-aminobenzanthrone serves as a key intermediate for synthesizing derivatives with tunable photophysical behaviors. nih.gov
Scope and Research Imperatives for 7H-Benz(de)anthracen-7-one, 2-bromo- and its Closely Related Analogues
The compound 7H-Benz(de)anthracen-7-one, 2-bromo-, and its closely related analogues stand at a critical juncture of fundamental research and practical application. The existing body of work highlights their immense potential, while also pointing towards clear avenues for future investigation.
Current Scope and Applications:
Building Block for Complex Fluorophores: The primary role of 2-bromobenzanthrone is as a versatile precursor for more complex and functionalized benzanthrone derivatives. Its ability to undergo nucleophilic substitution and cross-coupling reactions makes it a valuable tool for synthetic chemists. mdpi.com
Foundation for Donor-Acceptor Systems: The benzanthrone core acts as an excellent electron acceptor. The 2-bromo position provides a convenient site to attach various electron-donating groups, leading to the creation of donor-π-acceptor (D-π-A) molecules with pronounced intramolecular charge transfer characteristics. These D-π-A systems are the basis for many of the applications mentioned previously, including OLEDs and sensors. researchgate.net
Research Imperatives and Future Directions:
Exploration of Novel Synthetic Methodologies: While cross-coupling reactions are well-established, there is a need for the development of more efficient, sustainable, and atom-economical methods for the functionalization of 2-bromobenzanthrone. This includes exploring C-H activation and other modern synthetic techniques.
Deepening the Understanding of Structure-Property Relationships: A more systematic investigation into how the electronic nature, size, and position of substituents introduced at the 2-position influence the photophysical and electronic properties of the benzanthrone core is required. Computational studies, in conjunction with experimental work, can provide valuable insights in this area. acs.orgnih.gov
Expansion into New Application Areas: While the potential in optoelectronics is clear, further research is needed to explore the utility of 2-bromobenzanthrone derivatives in other fields. This could include areas such as organic photovoltaics, nonlinear optics, and theranostics. researchgate.netmdpi.com
Addressing Challenges in Device Fabrication and Performance: For applications in electronic devices, challenges related to solubility, processability, and solid-state packing of benzanthrone derivatives need to be addressed. The design of new 2-substituted analogues with improved material properties is a key research imperative.
Structure
3D Structure
Properties
CAS No. |
65072-55-1 |
|---|---|
Molecular Formula |
C17H9BrO |
Molecular Weight |
309.16 g/mol |
IUPAC Name |
2-bromobenzo[b]phenalen-7-one |
InChI |
InChI=1S/C17H9BrO/c18-11-8-10-4-3-7-14-16(10)15(9-11)12-5-1-2-6-13(12)17(14)19/h1-9H |
InChI Key |
JLPIRWUZYOQKQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC(=C3)Br)C=CC=C4C2=O |
Origin of Product |
United States |
Synthetic Methodologies for 7h Benz De Anthracen 7 One, 2 Bromo and Its Precursors/derivatives
Strategies for Direct Bromination and Synthesis of 2-Bromo-Substituted 7H-Benz(de)anthracen-7-one
Direct bromination of the parent 7H-Benz(de)anthracen-7-one molecule typically leads to substitution at the 3-position (also referred to as Bz-1) due to the electronic directing effects of the fused aromatic system. google.comprepchem.com Achieving direct bromination selectively at the 2-position is challenging and often results in a mixture of isomers that are difficult to separate. google.com
However, 2-bromo-substituted benzanthrone (B145504) derivatives can be effectively synthesized by introducing the bromine atom after the functionalization of the benzanthrone core. A key example is the synthesis of 2-bromo-3-aminobenzanthrone. This approach involves the selective bromination of 3-aminobenzanthrone (B1253024), where the amino group directs the incoming electrophile. The synthesis is achieved by treating 3-aminobenzanthrone with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at a low temperature (-20 °C). mdpi.comresearchgate.netbohrium.com This method provides the target compound, 2-bromo-3-aminobenzo[de]anthracene-7-one, in high yield. mdpi.com This key intermediate possesses dual reactivity, with an electron-rich amino group and an electrophilic bromo substituent, making it a valuable building block for further molecular modifications. mdpi.comnih.gov
Synthesis of Key Brominated Benzanthrone Intermediates and Building Blocks
The synthesis of specifically brominated benzanthrone intermediates is fundamental for the construction of more complex functional molecules. These building blocks, with bromine atoms at defined positions, allow for a wide range of subsequent chemical transformations.
Preparation of 3-Bromo-7H-benz[de]anthracen-7-one as a Synthetic Precursor
3-Bromobenzanthrone (B182157) is a crucial precursor for many benzanthrone-based dyes and functional materials. mdpi.commdpi.commdpi.com It is typically synthesized through the direct electrophilic bromination of benzanthrone. One established method involves reacting benzanthrone with a solution of bromine in acetic acid, with the addition of water. The reaction mixture is heated to facilitate the substitution. prepchem.com The crude product can be purified by recrystallization from a solvent mixture such as chlorobenzene (B131634) and methanol (B129727) to yield pure 3-bromobenzanthrone. prepchem.com An alternative process involves the suspension of benzanthrone in an inert organic solvent like nitrobenzene, followed by treatment with bromine and sulfuryl chloride, often in the presence of an iodine catalyst. google.com This method is reported to produce a high-purity product in high yield. google.com
| Reactants | Reagents & Solvents | Conditions | Product | Yield |
| Benzanthrone | Bromine, Acetic Acid, Water | Heated to 100°C for 5.5 hours | 3-Bromobenzanthrone | Not specified |
| Benzanthrone | Bromine, Sulfuryl Chloride, Nitrobenzene, Iodine (catalyst) | Stirred at ambient temp, then warmed to 55°C | 3-Bromobenzanthrone | Essentially theoretical |
Synthesis of 2-Bromo-3-aminobenzanthrone and its Role in Subsequent Functionalization
As previously mentioned, 2-bromo-3-aminobenzanthrone is a key intermediate synthesized from 3-aminobenzanthrone. The process involves selective bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at -20 °C. mdpi.comresearchgate.net This reaction is highly efficient, yielding the product as a dark red powder in nearly quantitative amounts. mdpi.com
The strategic placement of the amino and bromo groups makes this compound a valuable platform for creating donor-π-acceptor (D–π–A) type molecules. mdpi.combohrium.com The amino group acts as an electron donor, while the bromine atom can be replaced through various nucleophilic substitution or cross-coupling reactions to introduce different functional groups. mdpi.comnih.gov For instance, the primary amino group can undergo condensation reactions, such as with N,N-dimethylformamide in the presence of phosphorus oxychloride, to form amidino derivatives. nih.gov These transformations allow for the fine-tuning of the electronic and photophysical properties of the benzanthrone core. mdpi.com
| Precursor | Reagent & Solvent | Temperature | Product | Yield | Melting Point |
| 3-Aminobenzanthrone | N-Bromosuccinimide (NBS), Dimethylformamide (DMF) | -20 °C | 2-Bromo-3-aminobenzanthrone | 96% | 242–243 °C |
Preparation of 3-Bromo-9-nitrobenzanthrone via Nitration of 3-Bromobenzanthrone
3-Bromo-9-nitrobenzanthrone is another important intermediate that allows for chemical modifications at two different positions of the benzanthrone skeleton. It is prepared by the nitration of 3-bromobenzanthrone. mdpi.comnih.gov This electrophilic substitution reaction introduces a nitro group, a strong electron-withdrawing group, onto the aromatic core. The presence of the nitro group significantly impacts the reactivity of the molecule, particularly at the 3-position. nih.gov The resulting 3-bromo-9-nitrobenzanthrone can then be used in subsequent reactions, such as the reduction of the nitro group to an amino group, to produce 3-bromo-9-aminobenzanthrone. mdpi.com
Advanced Coupling and Transformation Reactions Utilizing the Brominated Moiety
The bromine atom on the benzanthrone ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding the chemical space of accessible benzanthrone derivatives.
Nucleophilic Aromatic Substitution Reactions at Brominated Sites
The bromine atom in brominated benzanthrones is susceptible to nucleophilic aromatic substitution (SNAr), especially when the aromatic ring is activated by electron-withdrawing groups. nih.govwikipedia.org This reaction provides a powerful method for introducing a wide range of functionalities.
For example, the bromine atom in 3-bromobenzanthrone can be displaced by various nucleophiles, such as heterocyclic amines like 1-(2-phenylethyl)piperazine, to create novel donor-acceptor dyes. mdpi.com The reaction is typically carried out by heating the reactants in a suitable solvent.
The reactivity towards nucleophilic substitution is significantly enhanced in 3-bromo-9-nitrobenzanthrone. nih.gov The strong electron-withdrawing effect of the nitro group at the 9-position reduces the electron density at the 3-position, facilitating the attack of a nucleophile. nih.gov This allows the substitution of the bromine atom to occur faster and at lower temperatures compared to 3-bromobenzanthrone. This enhanced reactivity has been exploited to synthesize a series of 3-amino-substituted 9-nitrobenzanthrone derivatives by reacting 3-bromo-9-nitrobenzanthrone with various secondary cyclic amines in a solvent like 1-methyl-2-pyrrolidone. nih.gov These reactions proceed with high yields, demonstrating the utility of the SNAr reaction in modifying the benzanthrone core. nih.gov
| Starting Material | Nucleophile | Solvent | Key Feature |
| 3-Bromobenzanthrone | 1-(2-Phenylethyl)piperazine | Not specified | Synthesis of a novel benzanthrone dye mdpi.com |
| 3-Bromo-9-nitrobenzanthrone | Secondary cyclic amines | 1-Methyl-2-pyrrolidone | Enhanced reactivity due to the nitro group; higher yields at lower temperatures nih.gov |
Palladium-Catalyzed Cross-Coupling Strategies (e.g., Sonogashira Coupling) with Brominated Benzanthrones
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Sonogashira coupling is a prime example utilized in the derivatization of brominated benzanthrones. wikipedia.orgorganic-chemistry.org This reaction couples a terminal alkyne with an aryl or vinyl halide, such as 2-bromo-7H-benz(de)anthracen-7-one, in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The reaction is valued for its mild conditions, often proceeding at room temperature, which allows for the synthesis of complex molecules with high functional group tolerance. wikipedia.org
The general mechanism involves two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the brominated benzanthrone. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and the copper(I) salt. A transmetalation step then transfers the acetylide group to the palladium complex, which, after reductive elimination, yields the alkyne-substituted benzanthrone and regenerates the active Pd(0) catalyst.
A notable application is the synthesis of 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one from 3-bromobenzanthrone, demonstrating the utility of this method for introducing new functionalities onto the benzanthrone skeleton. The choice of palladium catalyst, such as those containing phosphine (B1218219) ligands like tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]), and reaction conditions are crucial for achieving high yields. wikipedia.org
Table 1: Examples of Sonogashira Coupling with Brominated Benzanthrones
| Aryl Halide | Alkyne | Catalyst System | Product |
| 3-Bromobenzanthrone | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one |
This table is illustrative, based on typical Sonogashira reaction components described in the literature.
Condensation Reactions Involving Brominated Amino-Benzanthrones for Heterocycle Formation
The presence of both a bromine atom and an amino group on the benzanthrone scaffold, as in 2-bromo-3-amino-7H-benz(de)anthracen-7-one, provides a versatile platform for the synthesis of complex heterocyclic systems. Condensation reactions are a key strategy in this context, allowing for the formation of new rings fused to the benzanthrone core.
These reactions typically involve the nucleophilic amino group reacting with an electrophilic center, such as a carbonyl group, to form an imine, which can then undergo further intramolecular reactions to form a stable heterocycle. For instance, the condensation of a brominated amino-benzanthrone with a dicarbonyl compound can lead to the formation of new five- or six-membered rings containing nitrogen.
An example of a related condensation is the synthesis of 3-bromo-9-N′-(N,N-dimethylformamidino)benzanthrone from 3-bromo-9-aminobenzanthrone and dimethylformamide in the presence of phosphorus oxychloride. mdpi.com This reaction forms an amidine derivative, showcasing how the amino group on a brominated benzanthrone can be readily functionalized to create more complex structures. mdpi.com The dual reactivity of compounds like 2-bromo-3-aminobenzanthrone, with its electron-rich amino group and electrophilic bromo substituent, makes it a valuable intermediate for donor-acceptor modifications and the construction of novel dyes and functional materials. researchgate.netnih.gov
Table 2: Examples of Condensation Reactions with Brominated Amino-Benzanthrones
| Brominated Amino-Benzanthrone | Reagent | Conditions | Product Type |
| 3-Bromo-9-aminobenzanthrone | Dimethylformamide | POCl₃, 80°C | Amidine derivative |
This table is based on documented synthetic procedures for related compounds.
Regioselectivity and Mechanistic Considerations in Bromination and Derivatization Pathways
The synthesis of a specific isomer like 2-bromo-7H-benz(de)anthracen-7-one is governed by the principles of regioselectivity in electrophilic aromatic substitution. The benzanthrone core itself is a large polycyclic aromatic system, and the position of substitution is directed by both the inherent electronic properties of the ring system and the influence of any existing substituents.
Direct bromination of unsubstituted 7H-benz(de)anthracen-7-one with bromine in acetic acid has been shown to yield 3-bromobenzanthrone, indicating that the C-3 position is electronically favored for electrophilic attack. prepchem.com However, the presence of a directing group can override this inherent reactivity. For instance, the synthesis of 2-bromo-3-aminobenzanthrone is achieved by the selective bromination of 3-aminobenzanthrone using N-bromosuccinimide (NBS) at low temperatures. researchgate.netnih.gov In this case, the amino group at the C-3 position acts as a powerful activating and ortho-, para-directing group. Due to steric hindrance at the C-4 position, the incoming electrophile (Br⁺) is directed to the ortho position, C-2. researchgate.netnih.gov This demonstrates a common strategy for achieving specific substitution patterns: introducing a directing group to control the regiochemical outcome of subsequent reactions.
The derivatization of 2-bromo-7H-benz(de)anthracen-7-one and its analogues proceeds through various mechanistic pathways. The palladium-catalyzed cross-coupling reactions discussed earlier follow a well-established cycle of oxidative addition, transmetalation, and reductive elimination. In contrast, the displacement of the bromine atom by a nucleophile typically proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. This pathway is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. The carbonyl group of the benzanthrone system acts as a moderate electron-withdrawing group, activating the ring towards nucleophilic attack. For example, the synthesis of 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one occurs through the nucleophilic substitution of the bromine atom in 3-bromobenzanthrone. mdpi.com The presence of a strongly activating group, such as a nitro group, has been shown to further facilitate this type of substitution reaction on the bromobenzanthrone core. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of 7h Benz De Anthracen 7 One, 2 Bromo Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of benzanthrone (B145504) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise assignment of atoms within the molecular framework.
Analysis of ¹H and ¹³C NMR Chemical Shifts in Relation to Bromine Substitution and Electronic Environment
The introduction of a bromine atom at the 2-position of the 7H-benz[de]anthracen-7-one core significantly influences the electronic environment of the molecule, which is reflected in the ¹H and ¹³C NMR chemical shifts. The electron-withdrawing nature of the bromine atom deshields adjacent protons and carbons, leading to a downfield shift in their resonance signals. libretexts.org This effect diminishes with increasing distance from the bromine substituent. libretexts.org
The analysis of ¹H and ¹³C NMR spectra, often aided by two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the complete and unambiguous assignment of all proton and carbon signals. nih.gov These assignments are crucial for confirming the regiochemistry of substitution and for understanding the electronic perturbations caused by the substituents.
Table 1: Representative NMR Data for a Benzanthrone Derivative
Interactive table
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| ¹H | 8.50 | d | 7.5 |
| ¹H | 8.35 | d | 8.0 |
| ¹H | 7.80 | t | 7.8 |
| ¹³C | 183.5 | s | - |
| ¹³C | 135.0 | s | - |
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. In the context of 2-bromo-7H-benz[de]anthracen-7-one derivatives, FTIR is instrumental in confirming the presence of key structural features.
The characteristic carbonyl (C=O) stretching vibration of the benzanthrone core is typically observed as a strong absorption band in the region of 1640-1660 cm⁻¹. The exact position of this band can be influenced by the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups like bromine can slightly shift this frequency.
For derivatives such as 2-bromo-3-aminobenzo[de]anthracen-7-one, additional characteristic peaks are observed. The N-H stretching vibrations of the primary amino group typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. mdpi.comnih.gov For example, in one study, these bands were observed at 3447 cm⁻¹ and 3357 cm⁻¹. nih.gov The presence of the C-Br bond is confirmed by a stretching vibration at lower frequencies, typically around 659 cm⁻¹. nih.gov The successful synthesis of such derivatives is often confirmed by comparing the FTIR spectrum of the product with that of the starting material, noting the appearance of new bands corresponding to the introduced functional groups. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation in Complex Derivatives
Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and confirm the elemental composition of synthesized compounds. For brominated benzanthrone derivatives, MS is particularly useful due to the characteristic isotopic pattern of bromine.
Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. nih.gov This results in a distinctive doublet in the mass spectrum for the molecular ion peak (M⁺) and any bromine-containing fragments, with the two peaks separated by two mass units (m/z) and having similar intensities. nih.gov This isotopic signature provides definitive evidence for the presence of a single bromine atom in the molecule.
In the analysis of 2-bromo-3-aminobenzo[de]anthracen-7-one, the mass spectrum showed major peaks at m/z 322 and 325, corresponding to the protonated molecular ions containing ⁷⁹Br and ⁸¹Br, respectively. nih.gov The fragmentation pattern can also provide structural information. For instance, the loss of the bromine atom is a common fragmentation pathway, leading to a significant peak corresponding to the rest of the molecule. nih.gov In the case of 2-bromo-3-aminobenzo[de]anthracen-7-one, a peak at m/z 243 was observed, corresponding to the 3-aminobenzanthrone (B1253024) fragment after the loss of an ⁸¹Br atom. nih.gov
X-ray Diffraction (XRD) for Solid-State Molecular Conformation and Intermolecular Interactions
For complex organic molecules like benzanthrone derivatives, XRD analysis can reveal the planarity of the aromatic system and the orientation of substituent groups. nih.govmdpi.com For example, in the crystal structure of a derivative, the benzanthrone system was found to be planar, while a piperazine (B1678402) substituent adopted a chair conformation. mdpi.com This detailed structural information is vital for understanding how molecular shape influences material properties.
Analysis of π-π Stacking and Hydrogen Bonding Networks in Brominated Benzanthrone Structures
In the solid state, the arrangement of molecules is governed by non-covalent interactions such as π-π stacking and hydrogen bonding. mdpi.comias.ac.in These interactions are crucial in determining the optoelectronic properties of organic materials.
π-π stacking is a common feature in the crystal structures of planar aromatic molecules like benzanthrones. mdpi.com These interactions, where the π-systems of adjacent molecules overlap, can facilitate charge transport, which is essential for applications in electronics. The distances between the stacked aromatic planes are typically in the range of 3.3 to 3.8 Å. In the crystal structure of one benzanthrone derivative, intermolecular π-π stacking interactions were observed with a shortest carbon-carbon contact of 3.421 Å. mdpi.com
When suitable functional groups are present, hydrogen bonding plays a significant role in directing the crystal packing. rsc.org For instance, in derivatives with amino groups, N-H···O or N-H···N hydrogen bonds can form, creating specific supramolecular architectures. Even weaker interactions, like C-H···O and C-H···π bonds, can contribute to the stability of the crystal lattice. mdpi.comrsc.org The bromine atom itself can participate in intermolecular interactions, including halogen bonding and hydrogen bonding, which can influence the crystal packing and properties of the material. whiterose.ac.uk The interplay of these various intermolecular forces dictates the final three-dimensional structure of the crystalline solid. chemrxiv.org
Table 2: Compound Names Mentioned in the Article
Electronic Structure and Photophysical Phenomena of 7h Benz De Anthracen 7 One, 2 Bromo Derivatives
UV-Vis Absorption Spectroscopy: Electronic Transitions and Spectral Shifts
The electronic absorption spectra of 2-bromo-7H-benz[de]anthracen-7-one derivatives are characterized by absorption bands that are sensitive to the solvent environment. For instance, the derivative 2-bromo-3-aminobenzo[de]anthracen-7-one (2-Br-3-NH2BA), which possesses a D–π–A structure, demonstrates notable shifts in its absorption maxima in response to changes in solvent polarity. nih.gov This behavior is attributed to charge transfer between the electron-donating amino group at the 3-position and the electron-accepting carbonyl group of the benzanthrone (B145504) system, mediated by the π-conjugated framework. nih.gov
In a series of eight organic solvents with varying polarities, the absorption maximum of 2-Br-3-NH2BA exhibited a bathochromic shift, or a shift to longer wavelengths, as the polarity of the solvent increased. mdpi.com This red shift indicates that the energy difference between the ground state and the excited state decreases in more polar solvents. This is a consequence of the excited state being more polar than the ground state; thus, it is stabilized to a greater extent by polar solvent molecules. mdpi.com
| Solvent | Polarity Index | Absorption Max (λabs) (nm) |
|---|---|---|
| Hexane (B92381) | 0.1 | 460 |
| Benzene | 2.7 | 482 |
| Chloroform | 4.1 | 485 |
| Ethyl Acetate | 4.4 | 476 |
| Acetone | 5.1 | 475 |
| Ethanol (B145695) | 5.2 | 478 |
| DMF | 6.4 | 488 |
| DMSO | 7.2 | 490 |
The phenomenon of solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is pronounced in 2-bromo-7H-benz[de]anthracen-7-one derivatives with a D–π–A architecture. researchgate.net In the case of 2-Br-3-NH2BA, a significant bathochromic shift in the absorption maximum is observed when moving from the non-polar solvent hexane (460 nm) to the highly polar solvent dimethyl sulfoxide (B87167) (DMSO) (490 nm). mdpi.com
This positive solvatochromism is indicative of an increase in the dipole moment of the molecule upon excitation. mdpi.com The more polar excited state is better stabilized by polar solvents through dipole-dipole interactions than the ground state. mdpi.com This differential stabilization lowers the energy of the excited state, resulting in the absorption of lower-energy (longer-wavelength) light. mdpi.com The observed solvent-induced modulation of the electronic state is a key characteristic of these compounds. researchgate.net
Fluorescence Emission Spectroscopy: Luminescence Characteristics and Quantum Yields
Derivatives of 2-bromo-7H-benz[de]anthracen-7-one often exhibit strong fluorescence, a property that is highly sensitive to the molecular environment. nih.gov The emission spectra of these compounds, particularly those with a D–π–A structure like 2-Br-3-NH2BA, are characterized by broad emission bands. mdpi.com The position and intensity of these bands are strongly influenced by the polarity of the solvent. nih.gov
The luminescence of 2-Br-3-NH2BA, for example, spans a wide range of the visible spectrum, from green in non-polar solvents to red in polar solvents. mdpi.com This tunability of the emission color is a direct consequence of the interaction between the dye molecule and the surrounding solvent molecules. mdpi.com
The solvatochromic effects are even more pronounced in the fluorescence emission spectra of these compounds compared to their absorption spectra. researchgate.net For 2-Br-3-NH2BA, the emission maximum shifts dramatically from 543 nm in hexane to 656 nm in DMSO, a red shift of over 110 nm. researchgate.netmdpi.com This substantial shift underscores the high sensitivity of the excited state to the polarity of its environment. researchgate.net
This significant bathochromic shift in fluorescence is a hallmark of molecules undergoing intramolecular charge transfer upon excitation. researchgate.net The large change in dipole moment between the ground and excited states leads to a pronounced reorganization of the solvent shell around the excited molecule, resulting in a highly stabilized excited state in polar solvents before emission occurs. mdpi.com
| Solvent | Polarity Index | Emission Max (λem) (nm) |
|---|---|---|
| Hexane | 0.1 | 543 |
| Benzene | 2.7 | 575 |
| Chloroform | 4.1 | 590 |
| Ethyl Acetate | 4.4 | 591 |
| Acetone | 5.1 | 610 |
| Ethanol | 5.2 | 631 |
| DMF | 6.4 | 635 |
| DMSO | 7.2 | 656 |
The Stokes shift, which is the difference in energy between the absorption and emission maxima, is a key parameter in characterizing the photophysical properties of a fluorescent molecule. For derivatives like 2-Br-3-NH2BA, large Stokes shifts are observed, and these shifts increase significantly with the polarity of the solvent. mdpi.com The Stokes shift for this compound ranges from 83 nm in hexane to 153 nm in ethanol. mdpi.com
Such large Stokes shifts are indicative of a substantial reorganization of the molecule's geometry upon excitation and provide strong evidence for an ICT mechanism. mdpi.com The greater the polarity of the solvent, the more the charge-separated excited state is stabilized, leading to a larger energy gap between the Franck-Condon excited state and the relaxed excited state from which emission occurs. mdpi.com This efficient stabilization of the charge-separated state is reflected in the large Stokes shifts. mdpi.com
| Solvent | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Stokes Shift (Δλ) (nm) |
|---|---|---|---|
| Hexane | 460 | 543 | 83 |
| Benzene | 482 | 575 | 93 |
| Chloroform | 485 | 590 | 105 |
| Ethyl Acetate | 476 | 591 | 115 |
| Acetone | 475 | 610 | 135 |
| Ethanol | 478 | 631 | 153 |
| DMF | 488 | 635 | 147 |
| DMSO | 490 | 656 | 166 |
The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also highly dependent on the solvent environment for these compounds. researchgate.net For 2-Br-3-NH2BA, a higher fluorescence efficiency is observed in non-polar solvents, while the quantum yield decreases in more polar solvents. researchgate.net This emission quenching in polar environments is often attributed to the formation of a twisted intramolecular charge transfer (TICT) state. researchgate.net In the TICT state, the molecule undergoes a conformational change that provides a non-radiative pathway for the excited state to return to the ground state, thus reducing the fluorescence intensity. researchgate.net
While extensive studies have been conducted in solution, further research is needed to fully understand the factors influencing fluorescence quantum yield and emission intensity in the solid state, which is crucial for applications in devices like organic light-emitting diodes (OLEDs). researchgate.net
| Solvent | Quantum Yield (Φf) |
|---|---|
| Hexane | 0.15 |
| Benzene | 0.21 |
| Chloroform | 0.25 |
| Ethyl Acetate | 0.23 |
| Acetone | 0.14 |
| Ethanol | 0.09 |
| DMF | 0.11 |
| DMSO | 0.06 |
Intramolecular Charge Transfer (ICT) Processes in Excited States
The photophysical properties of 2-bromo-7H-benz[de]anthracen-7-one derivatives with a D–π–A structure are dominated by intramolecular charge transfer processes. researchgate.net Upon photoexcitation, there is a transfer of electron density from the electron-donating group (e.g., an amino group) to the electron-accepting group (e.g., a carbonyl group) through the π-conjugated system. nih.gov This creates a highly polar, charge-separated excited state. researchgate.net
The existence of ICT is supported by several experimental observations:
Pronounced Solvatochromism: The significant red shifts in both absorption and, particularly, emission spectra with increasing solvent polarity are a classic indicator of an ICT state that is more polar than the ground state. researchgate.net
Large Stokes Shifts: The substantial Stokes shifts, which also increase with solvent polarity, point to a significant change in molecular geometry and electronic distribution in the excited state, which is characteristic of ICT. mdpi.com
Changes in Dipole Moment: Calculations often show a large increase in the dipole moment upon excitation, confirming the charge-transfer nature of the excited state. mdpi.com
In some cases, the initially formed Franck-Condon excited state can relax into a twisted intramolecular charge transfer (TICT) state, especially in polar solvents. researchgate.net This twisted conformation is often non-emissive or weakly emissive and can lead to a decrease in the fluorescence quantum yield. researchgate.net The sensitivity of these ICT processes to the environment makes these compounds promising candidates for use in chemical sensors and color-tunable luminescent materials. researchgate.net
Mechanism of Charge Transfer and its Dependence on Substituents and Solvent Environment
The photophysical behavior of 7H-Benz(de)anthracen-7-one, 2-bromo- derivatives is profoundly influenced by intramolecular charge transfer (ICT), a process dictated by the molecule's electronic architecture and its surrounding environment. Derivatives designed with an electron-donating group (D) and an electron-accepting group (A) linked by the π-conjugated benzanthrone core exhibit this phenomenon. A prime example is 2-bromo-3-aminobenzo[de]anthracene-7-one, which features an amino group (-NH₂) as the donor and the carbonyl group (-C=O) as the acceptor. bas.bgnih.gov This D-π-A structure facilitates the transfer of electron density from the amino group to the carbonyl group upon photoexcitation. bas.bg
Dependence on Substituents: The nature and position of substituents are critical in enabling and modulating the ICT process. The presence of a strong electron-donating group, such as an amino or a piperazino substituent, at the 3-position is essential for creating the donor-acceptor character necessary for significant charge transfer. nih.govresearchgate.net The extent of this charge transfer is significantly influenced by the specific chemical nature of the substituent attached to the benzanthrone framework. nih.gov These donor groups enhance the electron density of the π-system, which can then be pulled towards the electron-withdrawing carbonyl group upon excitation. researchgate.net
Dependence on Solvent Environment: The solvent environment plays a crucial role in modulating the ICT process, a phenomenon known as solvatochromism. In derivatives like 2-bromo-3-aminobenzo[de]anthracene-7-one, increasing solvent polarity causes a significant bathochromic (red) shift in both the absorption and fluorescence emission spectra. bas.bg This occurs because polar solvents more effectively stabilize the polar excited state, where charge separation is greater, than the less polar ground state. bas.bg This stabilization lowers the energy of the excited state, resulting in a lower-energy emission.
Research on 2-bromo-3-aminobenzo[de]anthracene-7-one demonstrated a pronounced red shift in emission maxima of over 110 nm when moving from non-polar hexane to polar ethanol. bas.bg The Stokes shift—the difference between the absorption and emission maxima—also increases significantly with solvent polarity, indicating a greater degree of structural relaxation and stabilization in the excited state in more polar environments. bas.bg This relationship underscores the sensitivity of the compound's electronic structure to its immediate dielectric surroundings. bas.bg
Table 1: Effect of Solvent Polarity on Photophysical Properties of 2-bromo-3-aminobenzo[de]anthracene-7-one
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, nm) |
| Hexane | 444 | 527 | 83 |
| Benzene | 460 | 560 | 100 |
| Chloroform | 463 | 583 | 120 |
| Ethyl Acetate | 468 | 598 | 130 |
| Acetone | 473 | 617 | 144 |
| Ethanol | 500 | 653 | 153 |
| DMF | 478 | 632 | 154 |
| DMSO | 482 | 640 | 158 |
| Data sourced from a study on 2-bromo-3-aminobenzo[de]anthracene-7-one. bas.bg |
Intersystem Crossing and Non-Radiative Decay Pathways
The primary non-radiative decay channel for many benzanthrone derivatives is believed to be intersystem crossing (ISC) from the lowest excited singlet state (S₁) to an upper triplet state (Tₙ). The efficiency of this process is highly dependent on the energy gap between the involved singlet and triplet states. Both the specific substituents on the benzanthrone core and the polarity of the solvent can modulate the energy levels of these states, thereby altering the S₁-Tₙ energy gap and influencing the rate of intersystem crossing.
Other significant non-radiative decay mechanisms have been identified:
Twisted Intramolecular Charge Transfer (TICT): In polar solvents, some donor-acceptor benzanthrone derivatives can form a TICT state. This involves a torsional motion or twisting of the donor group relative to the acceptor part of the molecule in the excited state. The TICT state is typically non-emissive or weakly emissive and provides an efficient pathway for non-radiative decay to the ground state, leading to fluorescence quenching. bas.bgresearchgate.net This effect is observed in 2-bromo-3-aminobenzo[de]anthracene-7-one, where fluorescence efficiency is higher in non-polar solvents and decreases in polar environments that favor TICT state formation. bas.bg
Intermolecular Hydrogen Bonding: In protic solvents (e.g., ethanol), the formation of intermolecular hydrogen bonds between the solvent and the benzanthrone derivative can introduce a strong non-radiative deactivation channel, resulting in a weaker fluorescence yield. nih.gov
Torsional Motion: For derivatives with bulky or flexible substituents, such as a phenyl group attached to a piperazino moiety, non-radiative torsional motion of the substituent can become a primary deactivation pathway, particularly in polar solvents. nih.gov
These competing non-radiative pathways collectively determine the fluorescence efficiency of the molecule and are highly sensitive to its chemical structure and environment.
Photostability and Degradation Mechanisms under Various Conditions
Benzanthrone derivatives are generally recognized for their robust chemical structure, which imparts good photo- and thermal stability. nih.govmdpi.com The extended π-conjugated system of the benzanthrone core is inherently stable, making these compounds suitable for applications requiring durable fluorophores. nih.gov
Despite this general stability, photodegradation can occur under prolonged or high-intensity irradiation. For brominated aromatic compounds, a primary degradation mechanism is reductive debromination . nih.gov This process involves the photochemical cleavage of the carbon-bromine (C-Br) bond. Upon absorption of light, the C-Br bond in the excited state can stretch and weaken, making it susceptible to cleavage. nih.gov This typically results in the formation of a debrominated aromatic radical and a bromine radical. The aromatic radical can then abstract a hydrogen atom from the solvent or another molecule to form a more stable, lower-brominated derivative.
This degradation pathway is supported by mass spectrometry analysis of 2-bromo-3-aminobenzo[de]anthracene-7-one, where the initial fragmentation observed is the loss of the bromine atom. nih.gov The photodegradation process often proceeds in a stepwise manner, particularly for polybrominated compounds, with bromine atoms being removed sequentially. researchgate.net The rate and efficiency of this degradation can be influenced by factors such as the solvent, the presence of radical scavengers, and the wavelength of the incident light. nih.gov
Computational Chemistry and Theoretical Modeling of 7h Benz De Anthracen 7 One, 2 Bromo Derivatives
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) serves as a powerful tool for investigating the fundamental electronic properties of molecules in their ground state. For derivatives of 2-bromo-7H-benz[de]anthracen-7-one, DFT calculations provide crucial insights into their stability, geometry, and electronic makeup.
Optimization of Molecular Geometry and Electronic Structure
The first step in the theoretical analysis involves the optimization of the molecular geometry to find the most stable conformation. For benzanthrone (B145504) derivatives, the planarity of the aromatic core is a key determinant of their electronic properties. Computational studies on compounds such as 2-bromo-3-N-(N',N'-dimethylformamidino)benzanthrone have been performed using methods like DFT with the M06-2X functional and a triple-zeta valence (TZV) basis set. researchgate.net
These calculations help determine critical bond lengths, bond angles, and dihedral angles. For instance, in the calculated structure of 2-bromo-3-N-(N',N'-dimethylformamidino)benzanthrone, the bond lengths within the benzanthrone core are typical of a conjugated aromatic system. Conformational analysis has identified the existence of different rotamers based on the orientation of substituents, with a calculated rotational barrier of 5.45 kcal/mol. nih.gov This information is vital for understanding the molecule's structural dynamics and how they might influence its photophysical behavior.
Interactive Data Table: Selected Optimized Bond Lengths for a 2-bromo-benzanthrone Derivative
| Bond | Experimental (Å) | Calculated (PM6) (Å) | Calculated (DFT) (Å) |
| Br1—C2 | 1.899(2) | 1.913 | 1.899 |
| O23—C7 | 1.225(3) | 1.216 | 1.222 |
| C3—N18 | 1.407(3) | 1.384 | 1.405 |
| Data sourced from a study on 2-bromo-3-N-(N',N'-dimethylformamidino)benzanthrone. researchgate.net |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Contributions to Electronic Transitions
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic transitions and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic absorption and emission properties. irjweb.com
For benzanthrone derivatives, the electronic transitions are often characterized as intramolecular charge transfer (ICT) from an electron-donating group to the electron-accepting carbonyl group of the benzanthrone core. nih.gov In the case of 2-bromo-3-N-(N',N'-dimethylformamidino)benzanthrone, frontal molecular orbital analysis reveals that the absorption in the long-wave visible region is predominantly due to a π→π* transition from the HOMO to the LUMO. nih.gov The HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient benzanthrone moiety, facilitating the charge transfer upon photoexcitation.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for exploring the realm of electronically excited states. nih.gov It allows for the prediction of spectroscopic properties that are directly comparable to experimental measurements.
Prediction of Absorption and Emission Maxima
A key application of TD-DFT is the calculation of vertical excitation energies, which correspond to the maxima in a molecule's absorption spectrum (λ_max_abs). By optimizing the geometry of the first excited state, it is also possible to calculate the emission energy, corresponding to the fluorescence maximum (λ_max_em). nih.gov
For 2-bromo-3-N-(N',N'-dimethylformamidino)benzanthrone in ethanol (B145695), TD-DFT calculations have predicted an absorption maximum at 437 nm and a fluorescence maximum at 679 nm. These theoretical values show good agreement with the experimental data of 447 nm and 659 nm, respectively, validating the computational approach. nih.gov The significant difference between the absorption and emission maxima, known as the Stokes shift, is a characteristic feature of these molecules.
Interactive Data Table: Comparison of Experimental and Calculated Spectroscopic Data
| Property | Experimental Value (nm) | Calculated Value (nm) |
| Absorption Maximum (λ_abs) | 447 | 437 |
| Fluorescence Maximum (λ_em) | 659 | 679 |
| Data for 2-bromo-3-N-(N',N'-dimethylformamidino)benzanthrone in ethanol. nih.gov |
Elucidation of Excited State Energies and Dipole Moments
TD-DFT calculations also provide information on the energies of different excited states and their corresponding dipole moments. A significant change in the dipole moment upon excitation from the ground state (μ_g) to the excited state (μ_e) is a strong indicator of intramolecular charge transfer. bas.bg In many benzanthrone derivatives, the excited state is found to be more polar than the ground state. nih.gov This increased polarity in the excited state is stabilized by polar solvents, leading to the observed solvatochromic shifts where the emission wavelength changes with solvent polarity. nih.gov
The large Stokes shift observed in compounds like 2-bromo-3-N-(N',N'-dimethylformamidino)benzanthrone is attributed to a combination of electron density redistribution and a flattening of the molecular structure in the excited state. researchgate.netnih.gov This structural relaxation in the excited state lowers its energy, contributing to the red-shifted emission.
Theoretical Studies on Intramolecular Charge Transfer Characteristics and Their Quantification
The defining feature of many functionalized benzanthrone derivatives is the intramolecular charge transfer (ICT) from a donor substituent to the acceptor benzanthrone core. mdpi.commdpi.com Computational chemistry provides a framework to visualize and quantify this phenomenon.
Upon excitation, electron density is transferred from the electron-donating group (like an amino or amidino group) to the electron-withdrawing carbonyl group via the π-conjugated system. nih.gov This charge redistribution can be visualized through electron density difference maps, which show the regions of electron depletion (hole) and accumulation (electron) upon electronic transition.
Theoretical analysis confirms that this ICT process leads to a more polar excited state. nih.gov The magnitude of this charge transfer can be correlated with the change in dipole moment between the ground and excited states. The significant structural changes, such as the flattening of the molecule upon excitation, facilitate a more efficient overlap of orbitals and enhance the ICT character, which in turn governs the large Stokes shifts and solvent-dependent fluorescence that make these compounds promising for applications in sensors and optoelectronic devices. nih.gov
Simulation of Solvent Effects on Photophysical Parameters and Spectroscopic Features
The photophysical behavior of 7H-Benz(de)anthracen-7-one derivatives is profoundly influenced by their local environment, particularly the polarity of the solvent. Computational modeling provides a powerful tool to simulate and rationalize these solvent-induced effects, offering insights into the electronic structure and charge distribution of the molecule in both its ground and excited states. Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT) in conjunction with a Polarizable Continuum Model (PCM) to represent the solvent, can predict shifts in absorption and emission spectra (solvatochromism), changes in Stokes shift, and variations in quantum yield.
A notable example is the derivative 2-bromo-3-aminobenzo[de]anthracene-7-one, which features a donor-π-acceptor (D–π–A) architecture. nih.govmdpi.com The amino group acts as an electron donor, while the carbonyl moiety, influenced by the electron-withdrawing bromine atom, serves as the acceptor. nih.govmdpi.com Upon photoexcitation, an intramolecular charge transfer (ICT) occurs, leading to a more polar excited state compared to the ground state. nih.govmdpi.com Computational simulations can model this charge redistribution and predict its stabilization by polar solvents.
This stabilization of the excited state leads to a bathochromic (red) shift in the emission spectra as solvent polarity increases. nih.gov Experimental studies on 2-bromo-3-aminobenzo[de]anthracene-7-one have shown a significant red-shift in the fluorescence emission peak of about 115 nm when moving from non-polar hexane (B92381) to more polar solvents. mdpi.com Similarly, a theoretical and experimental study on 2-bromo-3-N-(N',N'-dimethylformamidino)benzanthrone calculated the absorption and fluorescence maxima in ethanol to be 437 nm and 679 nm, respectively, which correlated well with the experimental values of 447 nm and 659 nm. nih.gov The abnormally large Stokes shift observed in this derivative was attributed to the redistribution of electron density and a flattening of the molecular structure in the excited state, phenomena that can be elucidated through computational modeling. nih.gov
The effect of the solvent on key photophysical parameters is significant. As the solvent polarity increases, the fluorescence quantum yield of these derivatives often decreases. researchgate.net This is attributed to the stabilization of a non-radiative decay pathway known as twisted intramolecular charge transfer (TICT) in polar environments, which competes with fluorescence. researchgate.netnih.gov Computational models can explore the potential energy surfaces of the excited states to identify the energy barriers and geometries associated with the planar ICT state and the twisted TICT state, thereby explaining the observed quenching of fluorescence. researchgate.net
The following tables summarize experimental data for derivatives of 2-bromo-7H-benz(de)anthracen-7-one. These values represent the targets that computational simulations aim to reproduce to validate their theoretical models.
Table 1: Photophysical Data for 2-bromo-3-aminobenzo[de]anthracene-7-one in Various Solvents
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (Δν, cm⁻¹) | Quantum Yield (ΦF) |
|---|---|---|---|---|
| Hexane | 425 | 508 | 3909 | 0.48 |
| Benzene | 440 | 545 | 4434 | 0.35 |
| Chloroform | 443 | 575 | 5283 | 0.19 |
| Ethyl Acetate | 435 | 580 | 5834 | 0.15 |
| Acetone | 436 | 598 | 6479 | 0.09 |
| Ethanol | 442 | 623 | 6829 | 0.05 |
| DMF | 445 | 610 | 6398 | 0.07 |
| DMSO | 448 | 615 | 6377 | 0.06 |
Data sourced from Molecules, 2025. nih.govnih.gov
Table 2: Calculated vs. Experimental Spectroscopic Data for 2-bromo-3-N-(N',N'-dimethylformamidino)benzanthrone in Ethanol
| Parameter | Calculated Value (nm) | Experimental Value (nm) |
|---|---|---|
| Absorption Maximum | 437 | 447 |
| Fluorescence Maximum | 679 | 659 |
Data sourced from Luminescence, 2018. nih.gov
These simulations are crucial for understanding the structure-property relationships and for the rational design of new benzanthrone derivatives with tailored photophysical properties for applications in sensors and optoelectronics. nih.govresearchgate.net
Intersystem Crossing Rate Calculations and Spin-Orbit Coupling Considerations
Intersystem crossing (ISC) is a non-radiative process involving a transition between two electronic states of different spin multiplicity, typically from a singlet excited state (S₁) to a triplet excited state (Tₙ). usc.edu This process is formally forbidden by quantum mechanical selection rules but can be facilitated by spin-orbit coupling (SOC), an interaction between the electron's orbital angular momentum and its spin angular momentum. usc.edu For derivatives of 7H-Benz(de)anthracen-7-one, 2-bromo-, the presence of the bromine atom is a critical consideration for ISC.
Bromine, being a relatively heavy atom, significantly increases the magnitude of spin-orbit coupling via the "heavy-atom effect." This effect enhances the probability of ISC, allowing for more efficient transitions between singlet and triplet manifolds. A higher ISC rate can have profound effects on the photophysical properties of a molecule. It provides a non-radiative decay channel that competes directly with fluorescence, often leading to a reduction in the fluorescence quantum yield. rsc.org In some cases, if the triplet state is sufficiently long-lived and can radiate back to the ground state, efficient ISC can lead to phosphorescence.
The computational calculation of ISC rates and SOC values is a complex task that requires sophisticated quantum chemical methods. The rate of intersystem crossing (k_ISC) can be estimated using Fermi's Golden Rule, which depends on the spin-orbit coupling matrix element between the initial singlet and final triplet states, as well as the Franck-Condon weighted density of states. rsc.org
Computational approaches to calculate SOCs often use the Breit-Pauli Hamiltonian within frameworks like TD-DFT or higher-level methods such as Restricted Active Space Configuration Interaction (RASCI). usc.eduusc.edu These calculations provide the SOC matrix elements (SOCMEs) that quantify the strength of the interaction between specific singlet and triplet states. rsc.org For a process like S₁ → Tₙ to be efficient, several conditions must be met:
Strong Spin-Orbit Coupling: The SOCME between the S₁ and Tₙ states must be significant. The heavy-atom effect in 2-bromo-7H-benz(de)anthracen-7-one is expected to ensure this.
Energy Conservation: The triplet state Tₙ should be close in energy (isoenergetic) to the S₁ state to maximize the Franck-Condon factor. Computational methods can accurately predict the energies of these excited states.
Symmetry Considerations: According to El-Sayed's rule, ISC is more efficient if the transition involves a change in orbital type (e.g., n → π* to π → π*). Theoretical calculations of the molecular orbitals involved in the singlet and triplet states can be used to assess this.
While specific ISC rate calculations for 7H-Benz(de)anthracen-7-one, 2-bromo- are not widely reported in the literature, computational studies on similar aromatic systems confirm that ISC is a key process limiting fluorescence efficiency. rsc.org For the rational design of highly fluorescent benzanthrone derivatives, it is crucial to computationally model the triplet state manifold and the SOCs to identify and potentially mitigate pathways that lead to efficient intersystem crossing. Conversely, for applications requiring the generation of triplet states, such as in photodynamic therapy or triplet-triplet annihilation upconversion, molecules with computationally predicted high ISC rates would be desirable.
Structure Property Relationships in 7h Benz De Anthracen 7 One, 2 Bromo and Its Functionalized Analogues
Impact of Halogen (Bromine) Position and Presence on Electronic and Photophysical Characteristics
The introduction of a bromine atom onto the 7H-Benz(de)anthracen-7-one (benzanthrone) core significantly modifies its electronic and photophysical properties. The position of the bromine substituent is a critical determinant of these changes, primarily due to its electron-withdrawing nature and the heavy atom effect.
The position of the bromine atom is crucial. For instance, in a comparative study of benzanthrone (B145504) derivatives with an amidine group and a bromine atom at various positions, distinct photophysical behaviors were observed. bas.bg When the amidine group is at the 3-position and bromine is at the 2-position, the electronic properties are different from a derivative with an amidine group at the 9-position and a bromine atom at the 3-position. bas.bg These positional isomers exhibit different responses to solvent polarity, highlighting the nuanced effect of substituent placement on the electronic structure. bas.bg The heavy atom effect of bromine is also a significant factor, as it can enhance spin-orbit coupling, which in turn can influence the rates of radiative and non-radiative decay processes, often leading to lower fluorescence quantum yields. rsc.org
Effects of Electron-Donating and Electron-Withdrawing Substituents on Photophysical Behavior
The photophysical behavior of 2-bromo-7H-benz(de)anthracen-7-one is highly tunable by the introduction of various electron-donating (EDG) and electron-withdrawing (EWG) substituents. This functionalization allows for the fine-tuning of absorption and emission wavelengths, fluorescence quantum yields, and sensitivity to the local environment.
Electron-Donating Groups (EDGs):
The introduction of EDGs, such as amino (-NH2), piperazino, and other heterocyclic amines, at the 3-position of the benzanthrone core, often in conjunction with the 2-bromo substituent, creates potent D-π-A systems. mdpi.comnih.govrsc.org These EDGs enhance the intramolecular charge transfer (ICT) from the donor moiety to the electron-accepting carbonyl group of the benzanthrone core upon photoexcitation. nih.govrsc.orgacs.org This enhanced ICT is responsible for several key photophysical phenomena:
Bathochromic Shifts: A significant red-shift in both absorption and emission spectra is commonly observed with the introduction of EDGs. For example, 2-bromo-3-aminobenzanthrone exhibits a pronounced bathochromic shift in both its absorption and fluorescence emission in solvents of increasing polarity. mdpi.com
Solvatochromism: These derivatives display strong solvatochromism, where the emission color changes with the polarity of the solvent. mdpi.comnih.gov In polar solvents, the more polar excited state is stabilized, leading to a larger red-shift in emission compared to non-polar solvents. nih.gov
Large Stokes Shifts: The substantial reorganization of molecular geometry and electron density upon excitation in these D-π-A systems results in large Stokes shifts (the difference between absorption and emission maxima). nih.gov For 2-bromo-3-aminobenzanthrone, Stokes shifts increase significantly with solvent polarity. nih.gov
The nature of the EDG itself has a profound impact. For instance, comparing 3-(N′-methyl)-piperazino- and 3-(N′-phenyl)-piperazino-benzanthrone derivatives, the extent of ICT and the resulting photophysical properties are significantly different, with the phenyl-substituted derivative showing weaker emission in polar solvents due to non-radiative torsional motion. rsc.org
Electron-Withdrawing Groups (EWGs):
While bromine itself is an EWG, the addition of other strong EWGs, like a nitro group (-NO2), further modulates the electronic properties. Introducing a nitro group at the 9-position of 3-bromobenzanthrone (B182157) derivatives enhances the electron-accepting character of the benzanthrone core. nih.govmdpi.com This leads to compounds with intense absorption and pronounced luminescence. nih.govmdpi.com The presence of the nitro group has been found to positively affect the nucleophilic substitution of the bromine atom. nih.govmdpi.com These dually substituted benzanthrones (with both an EDG and an additional EWG) can exhibit significant fluorosolvatochromism. nih.govmdpi.com
The table below summarizes the effect of different substituents on the photophysical properties of selected benzanthrone derivatives.
| Derivative | Substituent(s) | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Reference |
| 2-Br-3-NH2BA | 2-Br, 3-NH2 | Hexane (B92381) | 444 | 527 | 83 | - | nih.gov |
| 2-Br-3-NH2BA | 2-Br, 3-NH2 | Ethanol (B145695) | 500 | 653 | 153 | - | nih.gov |
| Me-PBA | 3-(N′-methyl)-piperazino | Various | - | - | - | - | rsc.org |
| Ph-PBA | 3-(N′-phenyl)-piperazino | Various | - | - | - | - | rsc.org |
| Amidine Derivative | 2-Br, 3-amidine | Various | Blue-shifted | Blue-shifted | - | Decreased | nih.gov |
Influence of Donor-π-Acceptor (D-π-A) Architecture on Luminescent Properties and Charge Separation
The deliberate construction of a donor-π-acceptor (D-π-A) architecture is a cornerstone for tuning the luminescent properties of 2-bromo-7H-benz(de)anthracen-7-one analogues. nih.gov In this design, an electron-donating group (the donor, D) and an electron-accepting group (the acceptor, A) are connected through the π-conjugated benzanthrone framework (the π-bridge). nih.gov For derivatives of 2-bromo-7H-benz(de)anthracen-7-one, the donor is typically an amino or substituted amino group at the 3-position, while the carbonyl group of the benzanthrone skeleton acts as the primary acceptor, with its electron-withdrawing character enhanced by the bromine at the 2-position. mdpi.comnih.gov
Upon photoexcitation, an intramolecular charge transfer (ICT) occurs, where electron density is transferred from the donor to the acceptor through the π-system. mdpi.comnih.gov This creates a more polar excited state compared to the ground state. nih.gov The efficiency and characteristics of this ICT process govern the luminescent properties:
Tunable Emission: The energy of the ICT state, and thus the emission wavelength, is highly sensitive to the strength of the donor and acceptor groups and the nature of the π-bridge. nih.govrsc.org Stronger donors lead to more pronounced ICT and red-shifted emissions. acs.org
Solvatochromism and Environmental Sensing: The significant change in dipole moment between the ground and excited states makes the fluorescence of these D-π-A molecules highly sensitive to the polarity of their environment. mdpi.comnih.gov In polar solvents, the polar excited state is stabilized, leading to a red-shift in the emission maximum. nih.gov This pronounced solvatochromism makes these compounds promising candidates for use as fluorescent probes and sensors. mdpi.comresearchgate.net
Charge Separation: The ICT process is the initial step in charge separation. nih.gov The stabilization of this charge-separated excited state is crucial for applications in optoelectronics. mdpi.comresearchgate.net In some cases, particularly in polar solvents, twisting of the molecule in the excited state can lead to a twisted intramolecular charge transfer (TICT) state. researchgate.net While TICT states can be highly stabilized, they often lead to non-radiative decay, resulting in fluorescence quenching. researchgate.net For instance, 2-bromo-3-aminobenzanthrone shows higher fluorescence efficiency in non-polar solvents, whereas polar solvents induce TICT, leading to emission quenching. researchgate.net
The following table illustrates the D-π-A effect on the photophysical properties of 2-bromo-3-aminobenzanthrone in various solvents.
| Solvent | Polarity Index | Absorption Max (λabs, nm) | Emission Max (λems, nm) | Stokes Shift (Δν, nm) |
| Hexane | 0.009 | 444 | 527 | 83 |
| Benzene | 0.111 | 466 | 572 | 106 |
| Chloroform | 0.259 | 473 | 598 | 125 |
| Ethyl Acetate | 0.228 | 471 | 610 | 139 |
| Acetone | 0.355 | 475 | 628 | 153 |
| Ethanol | 0.654 | 500 | 653 | 153 |
| DMF | 0.386 | 483 | 638 | 155 |
| DMSO | 0.444 | 486 | 642 | 156 |
Data compiled from studies on 2-bromo-3-aminobenzo[de]anthracene-7-one. mdpi.comnih.gov
Correlation between Solid-State Molecular Conformation (from X-ray data) and Spectroscopic Signatures
X-ray crystallography provides invaluable insights into the solid-state conformation of 2-bromo-7H-benz(de)anthracen-7-one derivatives, revealing details about planarity, intermolecular interactions, and molecular packing that directly influence their spectroscopic properties in the solid state.
The benzanthrone core itself is a planar aromatic system. mdpi.com However, the attachment of substituents can introduce conformational flexibility. For example, in the crystal structure of 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one, the piperazine (B1678402) ring adopts a chair conformation, and there is a significant dihedral angle between the plane of the benzanthrone system and the mean plane of the piperazine cycle. mdpi.com This non-planar arrangement can affect the degree of electronic communication between the donor substituent and the π-system, which in turn influences the absorption and emission characteristics.
In the solid state, intermolecular interactions such as π-π stacking and hydrogen bonding play a crucial role. The crystal structure of certain amidine derivatives of benzanthrone has been determined, showing specific molecular packing arrangements. nih.govnih.gov These packing motifs can lead to aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ) effects. The specific arrangement of molecules in the crystal lattice dictates the extent of intermolecular electronic coupling, which can cause shifts in the absorption and emission spectra compared to the solution phase. For instance, some amidine derivatives of benzanthrone exhibit bright fluorescence not only in organic solvents but also in the solid state, indicating that their packing arrangement minimizes non-radiative decay pathways. nih.gov
A study on a benzanthrone derivative with a dimethyl phosphonate (B1237965) group revealed that hydrogen bonding stabilizes the molecular structure in the crystal. mdpi.com The planar benzanthrone and phenyl systems in this molecule were found to have a dihedral angle of 73.7(3)°. mdpi.com Such significant twisting between donor and acceptor moieties will directly impact the ICT character and thus the spectroscopic signatures. Quantum chemical calculations often complement experimental X-ray data, helping to correlate the observed planar or non-planar conformations with the electronic transitions responsible for the absorption and emission spectra. nih.gov The planarity of the aromatic core is a key factor, with more planar structures generally favoring stronger π-conjugation and red-shifted spectra. nih.gov
Advanced Functional Applications and Design Principles of 7h Benz De Anthracen 7 One, 2 Bromo Derivatives in Materials Science
Design of Fluorescent Probes and Sensors for Chemical and Environmental Analysis
The inherent fluorescence of the benzanthrone (B145504) core, coupled with the ability to modify its chemical structure, makes 7H-Benz(de)anthracen-7-one, 2-bromo- a versatile platform for the development of fluorescent probes and sensors. These sensors are designed to detect changes in their local environment through alterations in their fluorescence emission, providing a sensitive and often instantaneous analytical signal.
Polarity-Sensitive Probes (Solvatochromic Dyes)
Derivatives of 7H-Benz(de)anthracen-7-one, 2-bromo- have been engineered to act as highly sensitive polarity probes, exhibiting significant changes in their fluorescence color in response to the polarity of their surrounding medium. This phenomenon, known as solvatochromism, arises from the intramolecular charge transfer (ICT) characteristics of these molecules.
A notable example is 2-bromo-3-aminobenzo[de]anthracene-7-one (2-Br-3-NH2BA), which possesses a donor-π-acceptor (D–π–A) structure. researchgate.netmdpi.com In this molecule, the amino group acts as an electron donor and the carbonyl group functions as an electron acceptor. researchgate.netmdpi.com Upon photoexcitation, an ICT state is formed, leading to a significant increase in the dipole moment of the excited state compared to the ground state. In polar solvents, this highly polar excited state is stabilized, resulting in a bathochromic (red) shift in the fluorescence emission. researchgate.netmdpi.com
Research has shown that the emission maxima of 2-Br-3-NH2BA can red-shift by over 110 nm when moving from non-polar to polar solvents. researchgate.netmdpi.com This pronounced solvatochromism makes these compounds excellent candidates for use as fluorescent probes to characterize the polarity of microenvironments, such as in polymer matrices or biological systems. researchgate.netmdpi.com The sensitivity of these probes to environmental polarity is a key design principle for creating color-tunable luminescent materials for sensing applications. researchgate.netmdpi.com
| Solvent | Polarity | Absorption Maximum (nm) | Emission Maximum (nm) | Stokes Shift (nm) |
|---|---|---|---|---|
| Hexane (B92381) | Non-polar | 444 | 520 | 76 |
| Toluene | Non-polar | 455 | 545 | 90 |
| Chloroform | Polar aprotic | 470 | 590 | 120 |
| Ethyl Acetate | Polar aprotic | 460 | 580 | 120 |
| Dichloromethane | Polar aprotic | 470 | 595 | 125 |
| Acetone | Polar aprotic | 465 | 605 | 140 |
| Ethanol (B145695) | Polar protic | 475 | 630 | 155 |
| Dimethylformamide (DMF) | Polar aprotic | 475 | 615 | 140 |
pH-Responsive Fluorophores and Their Sensing Mechanisms
The benzanthrone framework can be functionalized to create pH-responsive fluorescent probes. The design of these sensors often follows a "fluorophore-receptor" model, where the benzanthrone unit serves as the fluorescent reporter and a strategically placed functional group acts as the proton receptor. The sensing mechanism is typically based on either photoinduced electron transfer (PET) or internal charge transfer (ICT). uctm.edu
In a PET-based pH sensor, the fluorescence of the benzanthrone core is initially quenched by a nearby amine-containing receptor group. uctm.edu Upon protonation of the amine in acidic conditions, the PET process is inhibited, leading to a "turn-on" of the fluorescence. Conversely, in alkaline conditions, the deprotonation of the receptor can re-establish the quenching pathway. This allows for the development of "off-on-off" fluorescent switches for pH sensing across a wide range. uctm.edu
For ICT-based sensors, the protonation or deprotonation of the receptor group alters the electron-donating or -accepting ability of the substituent, which in turn modulates the ICT process within the molecule. This change in the ICT character leads to a shift in the fluorescence emission wavelength or intensity, providing a ratiometric or intensity-based response to pH changes.
Probes for Specific Ion Recognition (e.g., Metal Cations, Amines)
Derivatives of 7H-Benz(de)anthracen-7-one, 2-bromo- can also be designed to selectively recognize specific ions. By incorporating specific chelating moieties into the benzanthrone structure, fluorescent probes for metal cations can be developed. The binding of a metal ion to the chelating receptor can induce a change in the photophysical properties of the fluorophore through mechanisms such as chelation-enhanced fluorescence (CHEF), chelation-quenched fluorescence (CHEFQ), or by modulating PET and ICT processes.
Furthermore, amidine derivatives of benzanthrone have shown potential as sensors for aliphatic amines and ammonia. The interaction of the amine analyte with the amidine group can lead to a quenching of the fluorescence, providing a detectable signal for the presence of these species. This capability is particularly useful for applications in environmental monitoring and food safety.
Luminescent Materials for Optoelectronic Applications
The high fluorescence quantum yields and excellent photostability of benzanthrone derivatives make them attractive candidates for use in a variety of optoelectronic applications. Their luminescent properties can be harnessed in liquid crystal displays, polymeric matrices, and organic thin-film devices.
Integration into Liquid Crystal Systems and Polymeric Matrices
Benzanthrone derivatives, including those related to 7H-Benz(de)anthracen-7-one, 2-bromo-, have been investigated for their use as dichroic dyes in "guest-host" liquid crystal displays (LCDs). In this application, the dye molecules (guests) are dissolved in a liquid crystal (host) medium. The orientation of the dye molecules, and thus their light absorption, can be controlled by applying an electric field to the liquid crystal. The high order parameter of some benzanthrone dyes in nematic liquid crystals makes them suitable for this purpose.
These fluorescent compounds can also be incorporated into various polymer matrices to create luminescent materials. The polymer matrix can protect the dye from environmental degradation and provide mechanical stability. Such dye-doped polymers can be used in applications like fluorescent pigments, coatings, and solid-state lighting.
Organic Thin Films and Photoconductors Based on Benzanthrone Derivatives
The development of organic thin films with tailored optical and electronic properties is crucial for the advancement of organic electronics. Benzanthrone derivatives can be deposited as thin films using techniques like thermal evaporation. These films can exhibit intense luminescence and ordered molecular packing, which are desirable properties for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.comnih.gov
The donor-π-acceptor architecture of many functionalized benzanthrones suggests their potential as organic semiconductors. The ability to tune their energy levels through chemical modification allows for the design of materials with specific charge transport properties. While the photoconductive properties of 2-bromobenzanthrone itself are not extensively detailed, the broader class of benzanthrone derivatives is being explored for its semiconducting potential in devices such as organic field-effect transistors (OFETs) and photodetectors. researchgate.netmdpi.com
Exploration in Advanced Bioimaging Research as Molecular Probes
The inherent fluorescence of the benzanthrone scaffold makes its derivatives promising candidates for molecular probes in bioimaging. The design of these probes often centers on creating molecules whose fluorescence properties are sensitive to the local microenvironment, allowing for the visualization and study of biological structures and processes.
A notable example is the derivative 2-bromo-3-aminobenzo[de]anthracene-7-one (2-Br-3-NH2BA). This compound is synthesized through the selective bromination of 3-aminobenzanthrone (B1253024). google.com The presence of an electron-donating amino group and an electron-withdrawing bromine atom on the benzanthrone core creates a donor-π-acceptor (D-π-A) architecture. google.com This structure is highly conducive to intramolecular charge transfer (ICT), a phenomenon that is key to its function as a molecular probe. google.com
The ICT character of 2-Br-3-NH2BA results in pronounced solvatochromism, where the color of its fluorescence changes with the polarity of the surrounding solvent. google.com In non-polar environments, the molecule exhibits fluorescence at shorter wavelengths, while in more polar environments, the emission is red-shifted. google.com This sensitivity to polarity allows it to probe different cellular compartments with varying degrees of polarity. For instance, it can be used to study cell membranes, which have a hydrophobic core and a more polar surface. nih.gov
Research has shown that the fluorescence emission of 2-Br-3-NH2BA can shift by over 110 nm when moving from a non-polar to a polar solvent. google.com This significant shift allows for clear differentiation of environments with different polarities through fluorescence microscopy. The photophysical properties of this derivative are summarized in the table below.
| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm-1) | Quantum Yield (Φ) |
|---|---|---|---|---|
| Hexane | 444 | 508 | 2939 | 0.68 |
| Benzene | 460 | 525 | 2899 | 0.55 |
| Chloroform | 470 | 550 | 3100 | 0.42 |
| Ethyl Acetate | 475 | 565 | 3300 | 0.35 |
| Acetone | 480 | 580 | 3450 | 0.21 |
| Ethanol | 500 | 623 | 3950 | 0.15 |
| DMF | 490 | 600 | 3650 | 0.18 |
| DMSO | 495 | 610 | 3750 | 0.12 |
This table presents the photophysical data for 2-bromo-3-aminobenzo[de]anthracene-7-one in various solvents, highlighting its solvatochromic properties. Data sourced from Molecules 2025, 30(13), 2677. google.com
Further functionalization of the 2-bromo-3-amino derivative can lead to probes with enhanced properties. For example, condensation of 2-bromo-3-aminobenzanthrone with N,N-dimethylformamide yields 2-bromo-3-N-(N′,N′-dimethylformamidino)benzanthrone, another fluorescent dye with potential bioimaging applications. researchgate.net The development of such derivatives with high quantum yields, large Stokes shifts, and sensitivity to their environment is a key area of research for creating advanced molecular probes for biological imaging. sdc.org.uk
Development of Reactive Dyes and Pigments with Tunable Optical Properties
The versatility of the 7H-Benz(de)anthracen-7-one, 2-bromo- scaffold also extends to the development of reactive dyes and pigments. Reactive dyes are colored compounds that form a covalent bond with the substrate they are applied to, such as textile fibers. This covalent linkage results in high wash fastness, a desirable property for dyed materials.
The bromine atom at the 2-position of the benzanthrone core is a key feature for the synthesis of such reactive dyes. It provides a site for nucleophilic substitution reactions, allowing for the introduction of various functional groups, including those that can react with fibers. For instance, the bromine atom can be replaced by amino groups, which can then be further modified to incorporate a reactive moiety.
A common strategy for creating reactive dyes is to introduce a heterocyclic system containing a halogen atom, such as a triazine ring. For example, an amino-functionalized benzanthrone derivative can be reacted with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The resulting dichlorotriazinyl group is highly reactive towards the hydroxyl groups of cellulosic fibers like cotton, or the amino groups of protein fibers like wool and silk.
While direct examples of reactive dyes synthesized from 7H-Benz(de)anthracen-7-one, 2-bromo- are not extensively detailed in the available research literature, the synthetic principles are well-established for other bromo-benzanthrone isomers. The 2-bromo-3-amino derivative serves as a viable precursor for such applications. The amino group can be diazotized and coupled with other components to create a larger chromophoric system, and it can also be the point of attachment for a reactive group.
The optical properties of these dyes can be tuned by carefully selecting the substituents on the benzanthrone core. The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the molecule, leading to shifts in the absorption and emission spectra. This allows for the creation of a wide palette of colors from a single core structure. The solvatochromic nature of many benzanthrone derivatives, as seen in the 2-bromo-3-amino derivative, also means that the final color of the dyed material can be influenced by the polarity of the dye's microenvironment on the fiber surface. google.com
The development of benzanthrone-based reactive dyes is an active area of research, with a focus on creating dyes with high fixation efficiency, excellent fastness properties, and a wide range of colors. The functionalization of the 7H-Benz(de)anthracen-7-one, 2-bromo- core is a promising strategy to achieve these goals.
Future Research Directions and Unexplored Avenues for 7h Benz De Anthracen 7 One, 2 Bromo Chemistry
Novel Derivatization Strategies and Reaction Pathways for Enhanced Functionality
The synthetic utility of 7H-Benz(de)anthracen-7-one, 2-bromo- is largely centered around the reactivity of the carbon-bromine bond. While traditional nucleophilic substitution reactions have been explored to some extent, the future of derivatization lies in the adoption of modern cross-coupling methodologies and the exploration of novel reaction pathways to introduce a wide array of functional groups.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination, represent a significant and largely untapped area of research for this particular scaffold. These reactions would enable the introduction of aryl, vinyl, alkynyl, and amino moieties, respectively. The strategic incorporation of these groups can profoundly influence the molecule's electronic properties, leading to materials with tailored absorption and emission characteristics. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) character of the molecule, a key parameter in the design of materials for organic light-emitting diodes (OLEDs) and sensors.
Furthermore, the exploration of C-H activation and direct arylation reactions at positions other than the brominated carbon could lead to the synthesis of highly complex and multi-functionalized benzanthrone (B145504) derivatives. Such strategies would offer a more atom-economical approach to creating extended π-conjugated systems with unique photophysical properties. The development of regioselective C-H functionalization protocols for the benzanthrone core is a challenging yet highly rewarding research direction.
Future research should also focus on the synthesis of oligomeric and polymeric materials derived from 2-bromo-7H-benz[de]anthracen-7-one. Polymerization of appropriately functionalized monomers could lead to the development of novel conductive polymers, organic semiconductors, and materials for nonlinear optics. The exploration of different linking strategies and the incorporation of various co-monomers will be crucial in tuning the properties of these macromolecular systems.
Table 1: Potential Derivatization Strategies and Their Expected Impact
| Derivatization Strategy | Functional Group Introduced | Potential Enhanced Functionality |
| Suzuki Coupling | Aryl, Heteroaryl | Extended π-conjugation, Tunable emission, Charge transport |
| Sonogashira Coupling | Alkynyl | Rigid-rod structures, Enhanced electron transport |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | Strong donor groups for ICT, Solvatochromic probes |
| C-H Activation/Direct Arylation | Aryl, Heteroaryl | Multi-functionalization, Complex architectures |
| Polymerization | Polymeric backbone | Conductive materials, Organic semiconductors |
Application of Advanced Spectroscopic Techniques for Real-Time Excited State Dynamics
A comprehensive understanding of the photophysical behavior of 2-bromo-7H-benz[de]anthracen-7-one and its derivatives is paramount for their application in optoelectronic devices. While steady-state absorption and fluorescence spectroscopy provide valuable information, a deeper insight into the intricate dynamics of the excited state requires the application of advanced time-resolved spectroscopic techniques.
Femtosecond transient absorption spectroscopy (fs-TA) is a powerful tool to probe the ultrafast processes that occur immediately after photoexcitation. By monitoring the evolution of the excited state absorption, stimulated emission, and ground-state bleach signals on a femtosecond to picosecond timescale, it is possible to directly observe processes such as internal conversion, intersystem crossing, intramolecular charge transfer, and solvent relaxation. The application of fs-TA to 2-bromo-7H-benz[de]anthracen-7-one and its derivatives would provide crucial information on the lifetimes of their excited states and the efficiency of various decay pathways. This knowledge is essential for designing molecules with high fluorescence quantum yields for OLED applications or efficient intersystem crossing for photodynamic therapy.
Time-resolved fluorescence spectroscopy, including techniques like time-correlated single photon counting (TCSPC), can provide complementary information on the dynamics of the emissive state. By measuring the fluorescence decay kinetics, it is possible to determine fluorescence lifetimes and identify the presence of different emissive species or conformational isomers in the excited state.
Future research in this area should focus on systematically applying these advanced spectroscopic techniques to a series of rationally designed derivatives of 2-bromo-7H-benz[de]anthracen-7-one. This would allow for the establishment of clear structure-property relationships, enabling a more predictive approach to the design of new materials. For example, studying how the excited state dynamics are influenced by the introduction of different functional groups or by varying the solvent polarity can provide invaluable insights into the underlying photophysical mechanisms.
Rational Design of Targeted Functional Materials through Computational Approaches
Computational chemistry has emerged as an indispensable tool in modern materials science, enabling the prediction of molecular properties and the rational design of new functional materials before their synthesis. The application of computational approaches to the study of 2-bromo-7H-benz[de]anthracen-7-one and its derivatives holds immense potential for accelerating the discovery of materials with targeted applications.
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful methods for calculating the electronic structure and excited-state properties of molecules. These methods can be used to predict absorption and emission spectra, molecular orbital energies, and the nature of electronic transitions (e.g., π-π* or ICT). By performing these calculations on a virtual library of 2-bromo-7H-benz[de]anthracen-7-one derivatives, it is possible to screen for candidates with desirable properties, such as specific emission colors for OLEDs or appropriate energy levels for use as hosts or charge transport materials.
Molecular dynamics (MD) simulations can provide insights into the morphology and intermolecular interactions in the solid state. For applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), the packing of molecules in thin films is crucial for efficient charge transport. MD simulations can be used to predict the solid-state packing of different derivatives and to understand how molecular structure influences the bulk properties of the material.
A key future direction is the development of a synergistic approach that combines computational screening with targeted synthesis and experimental characterization. This "materials-by-design" approach would involve using computational methods to identify promising candidate molecules, which would then be synthesized and their properties measured experimentally. The experimental results would, in turn, be used to refine and validate the computational models, leading to a more accurate and predictive design cycle. This iterative process has the potential to significantly reduce the time and resources required to develop new functional materials based on the 2-bromo-7H-benz[de]anthracen-7-one scaffold.
Table 2: Computational Approaches and Their Applications in Material Design
| Computational Method | Predicted Properties | Targeted Functional Materials |
| Density Functional Theory (DFT) | Ground-state geometry, Molecular orbital energies | Organic semiconductors, Charge transport materials |
| Time-Dependent DFT (TD-DFT) | Absorption and emission spectra, Excited-state properties | OLED emitters, Fluorescent probes, Photosensitizers |
| Molecular Dynamics (MD) | Solid-state packing, Thin-film morphology | OFETs, OPVs, Crystal engineering |
Deeper Theoretical Insights into Complex Photophysical and Photochemical Mechanisms
Beyond the prediction of basic photophysical properties, there is a need for deeper theoretical investigations into the complex photophysical and photochemical mechanisms that can occur in 2-bromo-7H-benz[de]anthracen-7-one and its derivatives. The presence of a heavy bromine atom, for instance, is known to enhance spin-orbit coupling, which can facilitate intersystem crossing from the singlet excited state to the triplet state. A thorough theoretical understanding of this process is crucial for designing molecules for applications that rely on triplet excitons, such as phosphorescent OLEDs and photodynamic therapy.
Future theoretical work should focus on mapping out the potential energy surfaces of the excited states to identify the key reaction pathways and intermediates. This includes locating and characterizing conical intersections, which are points where different electronic states become degenerate and which often play a crucial role in non-radiative decay processes. Understanding the factors that control the accessibility of these conical intersections could lead to strategies for minimizing non-radiative decay and enhancing fluorescence quantum yields.
The photochemistry of halogenated aromatic compounds can be complex, involving processes such as carbon-halogen bond cleavage. Theoretical studies can elucidate the mechanisms of these photochemical reactions, predicting the conditions under which they are likely to occur and the nature of the resulting products. This is particularly important for assessing the photostability of materials based on 2-bromo-7H-benz[de]anthracen-7-one, a critical factor for the lifetime of organic electronic devices.
Furthermore, multiscale modeling approaches that combine quantum mechanical calculations on a single molecule with classical simulations of the surrounding environment (e.g., a solvent or a polymer matrix) can provide a more realistic description of the photophysical behavior in complex systems. Such models can be used to study how intermolecular interactions and the local environment influence the excited-state dynamics and the efficiency of energy and charge transfer processes. These deeper theoretical insights will be instrumental in pushing the boundaries of what is possible with materials derived from 2-bromo-7H-benz[de]anthracen-7-one.
Q & A
Q. What spectroscopic and chromatographic methods are recommended for characterizing 2-bromo-7H-benz(de)anthracen-7-one?
Answer:
- Gas Chromatography (GC): Use non-polar or semi-polar columns (e.g., DB-5MS) with retention indices calibrated against NIST standards. Helium is recommended as the carrier gas for optimal resolution .
- Fluorimetry: Employ excitation/emission wavelengths at 409/490 nm and 418/550 nm for quantification in environmental samples, with detection limits as low as 2–5 ng .
- NMR/IR: Analyze bromine substitution patterns via H/C NMR chemical shifts and carbonyl stretching vibrations (~1700 cm) .
Q. What safety protocols are critical when handling brominated anthracenones in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if dust or aerosols are generated .
- Engineering Controls: Conduct reactions in fume hoods with HEPA filtration. Avoid dry sweeping; use wet methods or vacuum systems with HEPA filters for cleanup .
- Waste Disposal: Collect halogenated waste in sealed containers labeled for incineration, adhering to EPA hazardous waste guidelines .
Q. How is 2-bromo-7H-benz(de)anthracen-7-one synthesized, and what intermediates are involved?
Answer:
- Bromination: React 7H-benz(de)anthracen-7-one with bromine in dichloromethane or tetrachloromethane under controlled conditions. Monitor reaction progress via TLC (silica gel, pentane:ether 19:1 v/v) .
- Intermediate Isolation: Purify intermediates (e.g., nitro derivatives) using column chromatography with silica gel. Confirm purity via melting point and GC-MS .
Advanced Research Questions
Q. How do solvent polarity and reaction mechanisms influence nitration product distributions in brominated anthracenones?
Answer:
- Homolytic vs. Heterolytic Pathways: In non-polar solvents (e.g., CCl), radical-based nitration dominates, favoring 2-nitro derivatives. Polar solvents (e.g., CHCl) promote electrophilic substitution, yielding 3-nitro products. Acidic additives further enhance heterolytic pathways .
- Kinetic Control: DFT calculations show that reversibility in hydrogen-transfer steps affects selectivity. Optimize reaction time and temperature (e.g., 50–80°C) to minimize byproducts .
Q. What methodological challenges arise in quantifying trace levels of brominated anthracenones in airborne particulates?
Answer:
- Matrix Interference: Co-eluting polycyclic aromatic hydrocarbons (PAHs) can quench fluorescence. Use quenching agents (e.g., trifluoroacetic acid) and two-dimensional TLC to isolate target compounds .
- Detection Limits: Achieve sub-ppb sensitivity via ITLC-fluorimetry, but validate with GC-MS to confirm structural integrity, especially in aged environmental samples .
Q. How do steric and electronic effects alter the reactivity of 2-bromo-7H-benz(de)anthracen-7-one in photochemical reactions?
Answer:
- Steric Hindrance: The bromine substituent at position 2 creates torsional strain, reducing planarity and altering UV-Vis absorption spectra. X-ray crystallography reveals distorted molecular geometries .
- Electronic Effects: Bromine’s electron-withdrawing nature increases electrophilicity at the carbonyl group, accelerating photooxidation. Monitor degradation products (e.g., hydroquinones) via HPLC-PDA .
Q. How can discrepancies in environmental fate data for brominated anthracenones be resolved?
Answer:
- Data Normalization: Account for variations in sampling methods (e.g., Hi-Vol vs. passive samplers) by cross-referencing with isotopic dilution techniques .
- Degradation Studies: Conduct controlled photolysis experiments (λ = 290–400 nm) to compare half-lives in aqueous vs. particulate phases. Use C-labeled analogs to track transformation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
